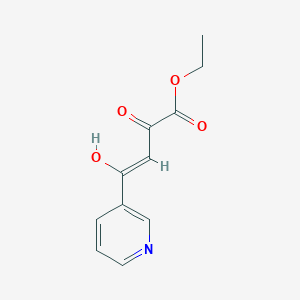

Ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate

Descripción general

Descripción

Ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate is an organic compound characterized by its unique structure, which includes a pyridine ring and an enone moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate typically involves the condensation of ethyl acetoacetate with 3-pyridinecarboxaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate aldol product, which subsequently undergoes dehydration to yield the final enone compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate can undergo various types of chemical reactions, including:

Oxidation: The enone moiety can be oxidized to form diketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to Ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit bacterial growth, making them potential candidates for developing new antibiotics. For instance, a study highlighted the synthesis of various pyridine derivatives that showed promising antibacterial activity against resistant strains of bacteria .

Anticancer Properties

this compound has also been investigated for its anticancer potential. Research has demonstrated that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . The compound's ability to target specific cancer cell types makes it a candidate for further development in cancer therapy.

Agrochemicals

Pesticidal Activity

The compound has shown efficacy as a pesticide. Its structural features allow it to interact with biological systems in pests, leading to increased mortality rates. Studies suggest that this compound can disrupt essential metabolic pathways in insects, making it a valuable addition to agricultural pest control strategies .

Materials Science

Corrosion Inhibition

Recent studies have explored the use of this compound as a corrosion inhibitor for metals such as carbon steel. The compound's ability to form protective films on metal surfaces helps prevent corrosion in harsh environments. Experimental data indicate significant improvements in corrosion resistance when using this compound compared to traditional inhibitors .

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, various derivatives of this compound were synthesized and tested against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of commercially available antibiotics, indicating their potential as new antimicrobial agents.

Case Study 2: Agricultural Application

A field trial was conducted to assess the effectiveness of Ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-y)but -2 -enoate as a pesticide against aphid populations in corn crops. The trial demonstrated a significant reduction in aphid numbers compared to untreated plots, showcasing its potential utility in integrated pest management strategies.

Mecanismo De Acción

The mechanism of action of Ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate involves its interaction with specific molecular targets. The enone moiety can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl acetoacetate: A precursor in the synthesis of Ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate.

3-Pyridinecarboxaldehyde: Another precursor used in the synthesis.

Ethyl (2E)-2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate: An isomer with a different configuration at the double bond.

Uniqueness

This compound is unique due to its specific configuration and the presence of both a pyridine ring and an enone moiety. This combination of structural features imparts distinct reactivity and potential biological activity, making it a valuable compound for research and development.

Actividad Biológica

Ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate, with the CAS number 778531-36-5, is an organic compound notable for its unique structural features, including a pyridine ring and an enone moiety. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, synthesizing data from diverse sources, including case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₁NO₄, with a molecular weight of 221.21 g/mol. The presence of the pyridine ring contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁NO₄ |

| Molecular Weight | 221.21 g/mol |

| CAS Number | 778531-36-5 |

| Boiling Point | Not available |

Synthesis

The synthesis of this compound typically involves the condensation of ethyl acetoacetate with 3-pyridinecarboxaldehyde under basic conditions. This reaction proceeds through an aldol intermediate, which subsequently undergoes dehydration to yield the final compound.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. In a study focusing on its effects on cancer cell lines, this compound showed promising results in inhibiting cell proliferation and inducing apoptosis in several cancer types, including breast and colon cancer cells. The compound's ability to act as a Michael acceptor allows it to react with thiol groups in proteins, potentially modulating the activity of key enzymes involved in cancer progression .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The enone moiety can act as a Michael acceptor, facilitating reactions with nucleophiles such as thiol groups in proteins. This interaction may lead to alterations in enzyme activity and cellular signaling pathways, contributing to its antimicrobial and anticancer effects .

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at Virginia Commonwealth University evaluated various compounds for their ability to inhibit bacterial growth. Ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-y)but-2-enonate was found to significantly reduce the viability of Staphylococcus aureus at concentrations as low as 25 µM .

- Cancer Cell Inhibition : In vitro experiments demonstrated that treatment with Ethyl (2Z)-2-hydroxy-4-oxo-4-(pyridin-3-y)but-2-enonate led to a dose-dependent decrease in cell viability among MCF7 breast cancer cells, with an IC50 value calculated at approximately 30 µM .

Propiedades

IUPAC Name |

ethyl (Z)-4-hydroxy-2-oxo-4-pyridin-3-ylbut-3-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-2-16-11(15)10(14)6-9(13)8-4-3-5-12-7-8/h3-7,13H,2H2,1H3/b9-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCAPYJAPWPPFJ-TWGQIWQCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C=C(C1=CN=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(=O)/C=C(/C1=CN=CC=C1)\O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.